3-[(Cyclopent-3-en-1-yl)methoxy]-6-methylpyridazine
Description
Properties
IUPAC Name |
3-(cyclopent-3-en-1-ylmethoxy)-6-methylpyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-9-6-7-11(13-12-9)14-8-10-4-2-3-5-10/h2-3,6-7,10H,4-5,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCCSGRYPHFPJGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OCC2CC=CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[(Cyclopent-3-en-1-yl)methoxy]-6-methylpyridazine involves several steps. One common synthetic route includes the reaction of cyclopent-3-en-1-ylmethanol with 6-methylpyridazine under specific reaction conditions. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
3-[(Cyclopent-3-en-1-yl)methoxy]-6-methylpyridazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents, leading to the formation of different derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 3-[(Cyclopent-3-en-1-yl)methoxy]-6-methylpyridazine exhibit significant anticancer properties. For instance, derivatives of pyridazine have been studied for their ability to inhibit the KRAS G12C mutation, a common driver in non-small cell lung cancer. The compound has shown promise in targeting this mutation, suggesting potential therapeutic applications in oncology .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various pathogens. A study highlighted the effectiveness of pyridazine derivatives against resistant bacterial strains, indicating that modifications to the pyridazine structure can enhance its bioactivity against Gram-positive and Gram-negative bacteria .
Pesticidal Activity
The compound has been investigated for its potential as a pesticide. Pyridazine derivatives have been reported to exhibit significant activity against phytopathogenic microorganisms, making them candidates for developing new agricultural fungicides and insecticides. This application is crucial for sustainable agriculture, as it could lead to the development of less toxic alternatives to current pesticides .
Synthesis Techniques
The synthesis of this compound typically involves multi-step organic reactions including cyclization and substitution reactions. The specific methods used can vary based on the desired purity and yield of the final product.
Characterization Methods
Characterization of the synthesized compound is essential for confirming its structure and purity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are commonly employed to validate the chemical identity and assess the quality of the compound produced.
Case Studies
Mechanism of Action
The mechanism by which 3-[(Cyclopent-3-en-1-yl)methoxy]-6-methylpyridazine exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological responses, depending on the context of its application.
Comparison with Similar Compounds
3-[(Cyclopent-3-en-1-yl)methoxy]-6-methylpyridazine can be compared with other similar compounds, such as:
- 3-[(Cyclopent-3-en-1-yl)methoxy]pyridine-4-carbonitrile
- 3-[(Cyclopent-3-en-1-yl)methoxy]-1-methyl-1,2-dihydropyrazin-2-one These compounds share structural similarities but differ in their specific functional groups and potential applications.
Biological Activity
3-[(Cyclopent-3-en-1-yl)methoxy]-6-methylpyridazine is a compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. Research into its biological activity is ongoing, focusing on its interactions with various biological targets and its possible implications in treating diseases.
The compound features a unique structure that may confer distinct biological activities compared to other pyridazine derivatives. Its molecular formula and structure can be summarized as follows:
- Molecular Formula : CHNO
- Structural Characteristics : Contains a pyridazine ring, a cyclopentene moiety, and a methoxy group, which may influence its reactivity and binding properties.
The biological activity of this compound is thought to involve several mechanisms:
- Receptor Binding : The compound may interact with specific receptors in the body, modulating their activity.
- Enzyme Inhibition : It has the potential to inhibit enzymes involved in various metabolic pathways, which could lead to therapeutic effects.
- Signal Transduction Modulation : By affecting signaling pathways, the compound could alter cellular responses, contributing to its biological effects .
Biological Activity
Research has indicated that this compound exhibits moderate cytotoxicity against various cancer cell lines. For instance, studies have shown that compounds similar to this pyridazine derivative can inhibit cell proliferation in A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) cell lines. The cytotoxicity is often measured using assays such as MTT, which assesses cell viability based on metabolic activity .
Table 1: Cytotoxicity of Related Compounds
| Compound | Cell Line | IC (µM) | Notes |
|---|---|---|---|
| Compound A | A549 | 1.06 ± 0.16 | Significant cytotoxicity |
| Compound B | MCF-7 | 1.23 ± 0.18 | Moderate cytotoxicity |
| Compound C | HeLa | 2.73 ± 0.33 | Induces late apoptosis |
| 3-Cyclopentene | LO2 | ND | Not detected |
Case Studies
Several studies have explored the efficacy of pyridazine derivatives, including those structurally related to this compound:
- In Vitro Studies : A study evaluated the cytotoxic effects of various pyridazine derivatives on cancer cell lines. The results indicated that some derivatives showed IC values lower than 10 µM, suggesting strong potential for development as anticancer agents.
- Mechanistic Insights : Research indicated that certain derivatives could induce apoptosis in cancer cells through specific signaling pathways, highlighting their potential as therapeutic agents against malignancies .
Future Directions
The ongoing exploration of this compound's biological activity suggests several avenues for future research:
- Structure-Activity Relationship (SAR) : Investigating how modifications to the compound's structure affect its biological activity could lead to more potent derivatives.
- Therapeutic Applications : Further studies are needed to assess the compound's efficacy in vivo and its potential for clinical applications in treating various cancers and other diseases.
- Mechanistic Studies : Understanding the precise molecular mechanisms by which this compound exerts its effects will be crucial for developing targeted therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
